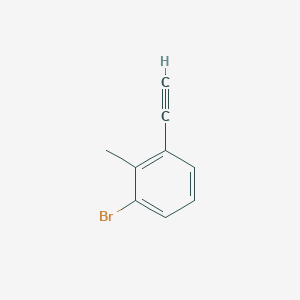

1-Bromo-3-ethynyl-2-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Bromo-3-ethynyl-2-methylbenzene involves introducing a bromine atom onto the 2-methylbenzene ring while maintaining the ethynyl group. Several methods can achieve this, including electrophilic aromatic substitution or halogenation of the corresponding ethynyltoluene precursor. Detailed synthetic pathways and reaction conditions can be found in the literature .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Thermochemical Studies

1-Bromo-3-ethynyl-2-methylbenzene and related compounds have been studied for their thermochemical properties. Research focused on experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-bromo-3-ethynyl-2-methylbenzene. This research is significant for understanding the physical properties and chemical behavior of these substances (Verevkin et al., 2015).

Synthetic Chemistry

1-Bromo-3-ethynyl-2-methylbenzene has been implicated in various synthetic chemistry applications. For instance, it has been used in the synthesis of different complex organic compounds and intermediates, such as dibenzopentalene (Kawase et al., 2009), and in the synthesis of quinolone antibacterials (Turner & Suto, 1993). These studies demonstrate its utility in creating complex molecules for various applications.

Catalysis and Organic Reactions

Research has also explored the use of 1-bromo-3-ethynyl-2-methylbenzene in catalytic processes and organic reactions. It has been involved in reactions like the CuI-catalyzed domino process to form benzofurans, which are important in the synthesis of various organic compounds (Lu et al., 2007). This highlights its role in facilitating complex chemical transformations.

Material Science and Electronic Properties

The compound has found use in material science, particularly in synthesizing materials with unique electronic properties. For example, research involving the synthesis of dibenzopentalenes from compounds like 1-bromo-3-ethynyl-2-methylbenzene has provided insights into the electronic properties of these materials, which are relevant for applications in electronics and optoelectronics (Kawase et al., 2009).

Analytical and Structural Chemistry

Structural and analytical studies of compounds related to 1-bromo-3-ethynyl-2-methylbenzene have been conducted to understand their molecular conformation and structure. Such research is vital for elucidating the properties of these compounds at a molecular level, which can inform their applications in various fields (Hamdouni et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-3-ethynyl-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDGMHIILRKOOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-ethynyl-2-methylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

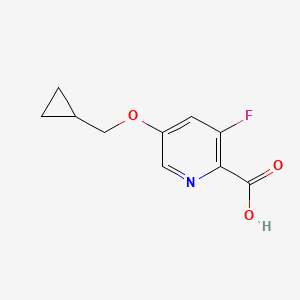

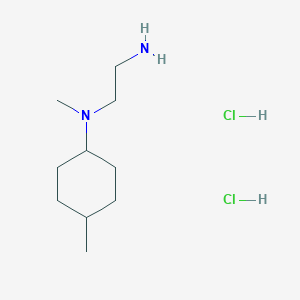

![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)